molecular formula C8H5ClN2O B1421379 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 847801-92-7

2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No. B1421379
M. Wt: 180.59 g/mol
InChI Key: HZHCVGZCMAMZKL-UHFFFAOYSA-N
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Description

2-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic organic compound . It is often used as a pharmaceutical building block .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has been analyzed in several studies . The compound has a molecular weight of 180.59 . Its InChI code is 1S/C8H5ClN2O/c9-8-6(4-12)5-1-2-10-3-7(5)11-8/h1-4,11H .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde are not explicitly mentioned in the available literature .


Physical And Chemical Properties Analysis

2-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a brown solid . More detailed physical and chemical properties are not provided in the available literature .

Scientific Research Applications

Chemical Synthesis and Reactivity

2-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a compound of interest in the field of organic synthesis due to its potential as a precursor in the preparation of various heterocyclic compounds. The reactivity of such chlorinated heterocycles allows for diverse transformations, contributing to the synthesis of complex molecules. Studies highlight the importance of pyrrolopyridine derivatives in developing pharmacologically active compounds, where their incorporation into drug molecules can significantly affect the biological activity and pharmacokinetic properties of the compounds. In this context, pyridine-based heterocycles are extensively explored for their versatility in drug design, demonstrating efficacy across a range of therapeutic areas including anticancer, antiviral, and anti-inflammatory applications (Mishra, Nair, & Baire, 2022).

Role in Medicinal Chemistry

In medicinal chemistry, the structural motif of 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is valuable due to its presence in compounds exhibiting a wide range of biological activities. This includes its use as a key intermediate in the synthesis of biologically active pyridine derivatives. Pyridine and its derivatives are crucial for the development of new therapeutic agents due to their significant presence in molecules with medicinal properties. The versatility of pyridine derivatives in binding with various biological targets is underpinned by their ability to modulate the activity of enzymes, receptors, and other key proteins involved in disease pathology. This has led to the exploration of pyridine-based compounds in the discovery and development of new drugs with potential applications in treating various diseases (Altaf, Shahzad, Gul, Rasool, Badshah, Lal, & Khan, 2015).

Catalysis and Material Science

Beyond medicinal chemistry, 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde finds applications in the field of catalysis and material science. Its structural framework is utilized in designing catalysts and materials with novel properties. In catalysis, pyridine derivatives act as ligands in metal complexes, facilitating various chemical transformations. These transformations are crucial in synthesizing complex organic molecules, highlighting the role of pyridine-based ligands in enhancing catalytic efficiency and selectivity. Additionally, the incorporation of pyridine moieties into materials can impart unique electronic, optical, and chemical properties, making them suitable for applications in electronic devices, sensors, and other advanced materials (Parmar, Vala, & Patel, 2023).

Safety And Hazards

The safety information and hazards associated with 2-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde are not explicitly mentioned in the available literature .

properties

IUPAC Name

2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-6(4-12)5-1-2-10-3-7(5)11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHCVGZCMAMZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=C(N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676860
Record name 2-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

CAS RN

847801-92-7
Record name 2-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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